molecular formula C10H9NO3 B1256304 2-Hydroxy-N-phenylsuccinimide

2-Hydroxy-N-phenylsuccinimide

Cat. No.: B1256304
M. Wt: 191.18 g/mol
InChI Key: QNDRHEMEDHNOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N-phenylsuccinimide is a chemical compound featuring a succinimide core—a pyrrolidine-2,5-dione structure—that is substituted with a phenyl group on the nitrogen atom and a hydroxyl group at the 2-position . This structure makes it a derivative of N-phenylsuccinimide and a functionalized analog of simpler succinimides, positioning it as a potential intermediate or building block in organic synthesis and medicinal chemistry research . Succinimide derivatives are a privileged scaffold in drug discovery, well-known for their broad spectrum of pharmacological activities. Notable FDA-approved drugs and clinical candidates containing the succinimide skeleton include anticonvulsants (e.g., ethosuximide), antipsychotics (e.g., lurasidone), and anticancer agents (e.g., tivantinib) . The structural motifs present in this compound suggest its potential value for researchers exploring new bioactive compounds, particularly as a precursor for synthesizing more complex molecules targeting enzymes or receptors . The reactive hydroxyl group on the succinimide ring offers a handle for further chemical modification, such as esterification or participation in the formation of more complex heterocyclic systems . Researchers can leverage this functionality to create libraries of derivatives for structure-activity relationship (SAR) studies. While the specific mechanism of action and research applications for this compound itself are not fully documented in the public scientific literature, its structure indicates potential for development in areas where succinimides have historically shown success. These areas include central nervous system (CNS) disorders, inflammation, and cancer . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-hydroxy-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H9NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h1-5,8,12H,6H2

InChI Key

QNDRHEMEDHNOMU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)O

Synonyms

2-HNPS
2-hydroxy-N-phenylsuccinimide

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy N Phenylsuccinimide and Its Derivatives

Direct Hydroxylation Strategies for N-Phenylsuccinimides

Introducing a hydroxyl group directly onto the N-phenylsuccinimide skeleton is a challenging yet highly atom-economical approach. These methods focus on the selective activation and functionalization of a C-H bond at the desired position of the succinimide (B58015) ring.

Regioselective C–H Hydroxylation Approaches

Regioselective C-H hydroxylation aims to install a hydroxyl group at a specific carbon atom of the succinimide ring. While direct hydroxylation of N-phenylsuccinimide at the C2 position is not extensively documented, general principles from arene and alkane hydroxylation provide a foundational framework.

Strategies often employ transition metal catalysts that can activate C-H bonds. For instance, palladium-catalyzed methods have been developed for the aerobic dehydrogenation of substituted cyclohexenes to arenes, which involves the activation of C-H bonds. nih.gov Similarly, platinum(II) complexes are known to facilitate the regioselective hydroxylation of saturated hydrocarbons. nih.gov The direct C-H hydroxylation of N-heteroarenes has also been achieved using base-catalyzed halogen transfer, creating an intermediate that can be hydroxylated. nih.gov These methodologies highlight potential pathways that could be adapted for the specific hydroxylation of the succinimide ring in N-phenylsuccinimide.

Oxidative Functionalization of the Succinimide Ring

Oxidative functionalization provides another route to hydroxylated succinimides. These reactions may proceed through various mechanisms, including radical-based pathways. For example, a convenient method for synthesizing N-phenylsuccinimides involves the decarboxylative oxidation of N-aryl-γ-lactam-2-carboxylic acids using oxidants like sodium bromate (B103136) (NaBrO3) in combination with ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

Photocatalysis has also emerged as a powerful tool. In one instance, irradiating N-phenylmaleimide in the presence of a TiO2 photocatalyst and a hole-scavenger resulted in its reduction to N-phenylsuccinimide in nearly quantitative yields. beilstein-journals.org While this demonstrates a reduction, similar photocatalytic systems can be tuned for oxidation. For example, semiconductor photoredox catalysis can generate radical cations from precursors, which can then undergo further reactions. beilstein-journals.org These oxidative methods could potentially be tailored to introduce a hydroxyl group onto the succinimide ring.

De Novo Synthetic Routes to 2-Hydroxy-N-phenylsuccinimide

De novo synthesis involves constructing the hydroxylated succinimide ring from acyclic precursors. This approach offers greater control over the placement of the hydroxyl group by incorporating it into one of the building blocks before the ring-forming cyclization step.

Cyclization Reactions involving Hydroxylated Precursors

The most traditional route to N-substituted succinimides involves the condensation of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration of the intermediate amic acid. innovareacademics.innih.gov To synthesize this compound via this pathway, a hydroxylated succinic anhydride or a related precursor would be required.

The cyclization of the amic acid intermediate is typically promoted by heating or by using dehydrating agents like acetic anhydride or acetyl chloride. innovareacademics.inresearchgate.net For example, N-arylsuccinimides can be formed by mixing the corresponding amic acid with sodium acetate (B1210297) in acetic anhydride and heating the mixture. beilstein-journals.org Microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of N-phenylsuccinimide from aniline (B41778) and succinic anhydride, proceeding through the formation and subsequent cyclization of the amidoacid intermediate. nih.gov A similar strategy starting with a hydroxylated precursor, such as 2-hydroxysuccinic acid (malic acid), and aniline could yield the desired this compound.

Table 1: Examples of Cyclization Conditions for N-Substituted Succinimide Synthesis
Starting MaterialsCatalyst/ReagentConditionsProductYieldReference
Succinic anhydride, AnilineNone (Microwave)Domestic microwave, 4 minsN-Phenylsuccinimide40-60% nih.gov
N-Arylsuccinamic acidSodium acetate, Acetic anhydride80-85 °C, 4 hN-Arylsuccinimide87% beilstein-journals.org
Succinic anhydride, Substituted aromatic aminesAcetic anhydride, Sodium acetate100 °CN-Phenyl succinimidesNot specified innovareacademics.in
Succinic acid, Primary aminesNone (Water)100 °C, StirringN-Substituted succinimidesHigh researchgate.net

Multicomponent Reactions for Succinimide Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like succinimides in a single step from three or more starting materials. nih.gov The Ugi four-component coupling reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a prominent example of an MCR used to create peptide-like structures. nih.govacs.orgnih.gov

While direct synthesis of this compound via an MCR is not explicitly detailed, MCRs have been used to generate highly functionalized pyrrolidine (B122466) and succinimide scaffolds. researchgate.net For instance, a three-component reaction has been developed to access functionalized spiropyrrolidine heterocyclic scaffolds. mdpi.com These strategies often involve the in-situ formation of intermediates that then react and cyclize to form the final heterocyclic product. Adapting these MCRs by using a hydroxylated starting material, such as a hydroxylated carboxylic acid, could provide a direct route to the 2-hydroxysuccinimide core.

Stereoselective Synthesis of Chiral 2-Hydroxysuccinimide Scaffolds

The synthesis of chiral succinimides is of great interest, particularly for pharmaceutical applications. Introducing a hydroxyl group at the C2 position creates a chiral center, necessitating stereoselective synthetic methods to control the configuration.

A highly effective strategy for the stereodivergent synthesis of chiral 3-hydroxy-4-substituted-succinimides has been developed using the asymmetric transfer hydrogenation (ATH) of 3-hydroxy-4-substituted-maleimide derivatives. Although this example focuses on C3-hydroxylation, the principles are highly relevant. This method uses a tethered rhodium catalyst, and by adjusting the amount of a base (Et3N), can selectively produce either the syn- or anti-diastereomer with excellent enantioselectivity and diastereoselectivity. The presence of the hydroxyl group on the maleimide (B117702) substrate was found to be crucial for achieving high enantioselectivity.

Asymmetric Catalytic Approaches for Enantioselective Formation

The enantioselective formation of chiral succinimides, including hydroxylated derivatives, is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. nih.govacs.org Asymmetric catalysis provides an efficient pathway to these chiral structures.

One prominent method is the asymmetric hydrogenation of maleimide derivatives. nih.govacs.org Rhodium-based catalysts, particularly those employing bisphosphine-thiourea ligands, have demonstrated high efficacy in the hydrogenation of 3-substituted maleimides, yielding chiral succinimides with excellent enantioselectivities (up to >99% ee) and high yields. acs.org This approach is versatile, accommodating various N-substituted maleimides, including those with protecting groups or a simple N-H bond. acs.org

Another powerful strategy involves the stereodivergent synthesis of 3,4-disubstituted succinimides through asymmetric transfer hydrogenation (ATH). nih.gov A tethered rhodium catalyst can facilitate the dynamic kinetic resolution of maleimide derivatives. By carefully controlling the reaction conditions, such as the amount of base, it is possible to selectively obtain either syn- or anti-3-hydroxy-4-substituted-succinimides with high diastereoselectivity and enantioselectivity (up to >99:1 dr and >99% ee). nih.gov

Organocatalysis also plays a role in the asymmetric synthesis of related chiral building blocks. For instance, the organocatalytic asymmetric fluorination of α-chloroaldehydes can proceed via kinetic resolution, offering a pathway to chiral intermediates that can be further elaborated. beilstein-journals.org

Table 1: Examples of Asymmetric Catalytic Approaches

Catalytic System Substrate Type Product Type Key Features
Rh/Bisphosphine-thiourea 3-Substituted maleimides Chiral 3-substituted succinimides High enantioselectivity (up to >99% ee) and yields. acs.org
Tethered Rhodium Catalyst Maleimide derivatives syn- or anti-3-hydroxy-4-substituted-succinimides Stereodivergent; high dr and ee. nih.gov

Diastereoselective Control in Hydroxylation and Cyclization Reactions

Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of this compound derivatives. This is often accomplished through careful selection of reagents and reaction conditions in hydroxylation and cyclization steps.

In the context of producing 3,4-disubstituted succinimides, asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for controlling diastereoselectivity. nih.gov The choice of base in the reaction mixture can direct the outcome towards either the syn or anti diastereomer of the 3-hydroxy-4-substituted-succinimide product with high levels of control. nih.gov

Furthermore, stereoselective carboxylation of chiral cinnamic acid derivatives provides a route to chiral 2-phenylsuccinates. researchgate.net By employing a chiral auxiliary, such as 4R-(diphenylmethyl)-oxazolidin-2-one, the electrochemical reduction of the cinnamic acid derivative in the presence of carbon dioxide leads to the formation of diastereomeric succinate (B1194679) products. researchgate.net These diastereomers can often be separated by chromatographic methods, allowing for the isolation of the desired stereoisomer. researchgate.net

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. researchgate.net This approach combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. researchgate.net

DKR has been successfully applied to the synthesis of chiral succinimides. For instance, the asymmetric transfer hydrogenation of maleimide derivatives using a rhodium catalyst system functions as a DKR process to produce stereochemically defined 3,4-disubstituted succinimides. nih.gov

The principle of DKR is also applicable to atropisomeric compounds, which possess axial chirality. researchgate.net While not directly involving this compound, the strategies are relevant. For example, the DKR of racemic 2,2'-dihydroxybiaryls has been achieved by combining a lipase (B570770) for kinetic resolution with a ruthenium complex for racemization. researchgate.net Another approach, termed crystallization-induced deracemization (CID), utilizes a catalyst to racemize the substrate in solution while one enantiomer selectively crystallizes, driving the equilibrium towards the desired solid-state enantiomer. nih.govacs.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally friendly methods. These modern approaches, including microwave-assisted synthesis and the application of green chemistry principles, are being applied to the synthesis of N-phenylsuccinimide and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgchemicaljournals.comresearchgate.net

The synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be significantly expedited using microwave irradiation. nih.govchemicaljournals.comresearchgate.net This reaction can be completed in as little as four minutes in a domestic microwave oven, affording the product in moderate yields (40-60%). nih.govresearchgate.net This method is not only faster but also aligns with green chemistry principles as it is often performed in the absence of a solvent, is energy-efficient, and demonstrates high atom economy. nih.govresearchgate.net

Microwave-assisted synthesis has also been employed for the preparation of derivatives. For example, N-arylsuccinimides can be reacted with aminoguanidine (B1677879) hydrochloride under microwave irradiation to produce 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. sciforum.net Similarly, bis-chalcones have been synthesized by condensing N-phenyl succinimide derivatives with p-fluoro benzaldehyde (B42025) under solvent-free microwave conditions using neutral alumina (B75360) as a support. semanticscholar.org

Table 2: Comparison of Traditional vs. Microwave-Assisted Synthesis of N-Phenylsuccinimide

Method Reaction Time Key Advantages
Traditional Heating Several hours Established procedure. nih.gov

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. prezi.com Several strategies have been developed for the synthesis of N-phenylsuccinimide and its derivatives that adhere to these principles.

A notable green synthesis of N-phenylsuccinimide involves the reaction of succinic anhydride and aniline. nih.govresearchgate.netijcps.org This can be performed under solvent-free conditions, either by grinding the reactants at room temperature or by using microwave irradiation. nih.govgoogle.com The use of water as a solvent is another green approach that has been successfully implemented. researchgate.net Employing catalysts like zinc in acetic acid also provides a more environmentally benign alternative to harsher reagents. ijcps.org

The principles of green chemistry extend to the use of safer reagents and the minimization of waste. For example, a method for preparing N-phenylsuccinimide uses 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent-free grinding method, followed by an aqueous workup, achieving high yields with few byproducts. google.com Another approach utilizes the Lewis acidic ionic liquid Choline (B1196258) Chloride.2ZnCl₂ as a catalyst for the reaction between succinic anhydride and aniline, providing a milder reaction condition. innovareacademics.in

Heterogeneous Catalysis for Efficient Transformation

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and often improved stability. These benefits align well with the principles of green chemistry.

In the synthesis of succinimide derivatives, heterogeneous catalysts have been effectively utilized. For instance, a one-pot synthesis of N-phenylpyrrolidone derivatives can be achieved starting from succinic anhydride and phenylamine using a gold-on-titania (Au/TiO₂) catalyst. acs.org In this process, N-phenylsuccinimide is a key intermediate. acs.org The reaction proceeds via the amination of succinic anhydride followed by hydrogenation of the resulting imide. acs.org

Montmorillonite K10, a type of clay, has been used as a heterogeneous Brønsted acid catalyst in the synthesis of 3-substituted phthalides under microwave heating, demonstrating the utility of solid acids in related cyclization reactions. acs.org For the synthesis of N-aryl succinimides, silica-bound benzoyl chloride has been used as a recyclable dehydrating agent. innovareacademics.in Additionally, tantalum pentachloride-silicon dioxide has been reported as a catalyst for the microwave-assisted reaction of succinic anhydride with aniline. nih.gov Nano-material supported catalysts, such as hexagonal boron nitride-supported copper(II) acetate, have been developed for the cross-coupling of sulfoximines with N-(arylthio)succinimides in a green water/ethanol (B145695) solvent system. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
4R-(diphenylmethyl)-oxazolidin-2-one
Acetic acid
Acetic anhydride
Aminoguanidine hydrochloride
Aniline
Bis-chalcones
Choline Chloride.2ZnCl₂
N-(arylthio)succinimides
N-arylsuccinimides
N-phenylpyrrolidone
N-phenylsuccinimide
p-fluoro benzaldehyde
Phenylamine
Sodium acetate
Succinic anhydride
Sulfoximines
Tantalum pentachloride-silicon dioxide

Post-Synthetic Derivatization of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for further molecular elaboration. Through various chemical transformations, this functional group can be modified to introduce new properties, tailor the molecule for specific applications, or attach it to larger systems. The primary routes for derivatization involve esterification and etherification reactions, which allow for the introduction of a wide array of functionalities. These modifications are pivotal in the development of prodrugs and the integration of the succinimide core into advanced materials.

Esterification and Etherification Reactions

Esterification and etherification are fundamental reactions for modifying the hydroxyl group of this compound. These reactions involve the conversion of the hydroxyl group into an ester or an ether, respectively, thereby altering the molecule's physicochemical properties such as lipophilicity, solubility, and chemical reactivity.

Esterification:

The formation of esters from this compound can be achieved through several standard synthetic methods. A common approach involves the reaction of the hydroxyl group with an acyl chloride or a carboxylic anhydride in the presence of a base. For instance, phosphorus-based esters of related 2-hydroxy-N-phenylbenzamides have been synthesized, demonstrating the feasibility of this transformation on similar scaffolds. nih.gov In a study on salicylanilides, which share the N-phenyl-hydroxamic acid-like core, esters were prepared with phosphorus-based acids in yields ranging from 72% to 92%. nih.gov This suggests that similar high-yielding esterification procedures could be applicable to this compound.

Another potential route for esterification is through enzyme-catalyzed reactions, which can offer high selectivity and milder reaction conditions. While specific examples for this compound are not prevalent, the general principles of enzymatic esterification are well-established.

Etherification:

Etherification of the hydroxyl group provides another avenue for derivatization. Standard Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a plausible method. A one-pot reduction-methylation procedure has been described for the synthesis of a 5-methoxy-2-pyrrolidinone derivative from the corresponding succinimide, indicating that methylation of the hydroxyl group is a feasible transformation. arkat-usa.org

The table below summarizes potential esterification and etherification reactions for this compound based on analogous chemical transformations.

Reaction TypeReagentsPotential Product
EsterificationAcyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine)2-Acetoxy-N-phenylsuccinimide
EsterificationCarboxylic Anhydride (e.g., Acetic Anhydride), Catalyst (e.g., DMAP)2-Acetoxy-N-phenylsuccinimide
EsterificationPhosphorus-based acid (e.g., Diethyl Chlorophosphite), Base2-(Diethoxyphosphoryloxy)-N-phenylsuccinimide
EtherificationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., Sodium Hydride)2-Methoxy-N-phenylsuccinimide

Functionalization for Prodrug Development or Material Integration

The strategic derivatization of the hydroxyl group of this compound is a key step in designing prodrugs and integrating this chemical entity into new materials.

Prodrug Development:

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. wdh.ac.id The hydroxyl group of this compound is an ideal site for such modifications. Esterification is a common strategy to create prodrugs with enhanced lipophilicity, which can improve membrane permeability and oral bioavailability. nih.gov The ester linkage is designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug. wdh.ac.id For example, the development of phosphorus-based esters of 2-hydroxy-N-phenylbenzamides led to compounds with improved activity against butyrylcholinesterase, highlighting the potential of this approach. nih.gov

The design of prodrugs often involves attaching promoieties that can be cleaved under specific physiological conditions. nih.gov For instance, linking a polyethylene (B3416737) glycol (PEG) chain via an ether or ester linkage could enhance the solubility and circulation half-life of the molecule.

Material Integration:

The hydroxyl group also facilitates the incorporation of the this compound moiety into polymers and other materials. This can be achieved by converting the hydroxyl group into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, through esterification with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer can then be copolymerized with other monomers to create polymers with tailored properties. rsc.org

Furthermore, the hydroxyl group can be used to graft the molecule onto the surface of materials. For example, it could react with surface-bound isocyanates or epoxides to form covalent linkages. This approach is relevant for creating functional surfaces with specific biological or chemical properties. The interaction of N-(hydroxyphenyl) succinimides with other resins, such as phenol-formaldehyde resins, has been studied to create crosslinked composite materials with enhanced thermal stability. kpi.ua

The table below outlines potential functionalization strategies for prodrug development and material integration.

ApplicationFunctionalization StrategyExample ReagentResulting Moiety
Prodrug DevelopmentEsterification for enzymatic cleavageAliphatic or Aromatic Carboxylic AcidLabile Ester
Prodrug DevelopmentPEGylation for improved pharmacokineticsActivated Polyethylene GlycolPEG-ether or PEG-ester
Material IntegrationIntroduction of a polymerizable groupAcryloyl ChlorideAcrylate Ester
Material IntegrationSurface GraftingIsocyanate-functionalized surfaceUrethane Linkage

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy N Phenylsuccinimide Analogs

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystal, offering unambiguous insights into molecular geometry, stereochemistry, and the forces governing crystal packing.

Single crystal X-ray diffraction studies on analogs of 2-Hydroxy-N-phenylsuccinimide, such as 3-methyl-3-phenylpyrrolidine-2,5-dione, reveal detailed information about their molecular conformation and intermolecular interactions. For instance, in the crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, the five-membered succinimide (B58015) ring adopts an envelope conformation. iucr.org The plane of the phenyl substituent is nearly perpendicular to the main plane of the succinimide ring, with a dihedral angle of 87.01 (5)°. iucr.org This orthogonal arrangement is a common feature in N-phenylsuccinimide derivatives.

Table 1: Crystallographic Data for a this compound Analog

Parameter Value
Compound 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
Formula C₁₂H₁₃NO₂
Crystal System Monoclinic
Space Group P2₁/c
Conformation Envelope
Dihedral Angle (Phenyl/Succinimide) 87.01 (5)° iucr.org
Key Interactions C-H···O hydrogen bonds iucr.org

Data sourced from crystallographic studies on a related analog.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon observed in succinimide derivatives. acs.orgacs.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting points, solubility, and stability. For example, two polymorphic modifications (monoclinic and orthorhombic) were identified for the homochiral forms of α-methyl-α-phenylsuccinimide, which showed significant differences in their crystal structures and IR spectra compared to the racemic form. acs.orgacs.org

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Solution-State Conformational Analysis by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution, providing insights that are complementary to solid-state X-ray data.

The rotation of the N-phenyl group relative to the succinimide ring is a key dynamic process in these molecules. Dynamic NMR (DNMR) spectroscopy is employed to study this restricted rotation and quantify the energy barriers involved. montana.edu The presence of ortho-substituents on the phenyl ring significantly influences the rotational barrier, with steric and electronic effects playing a crucial role. rsc.org

Variable-temperature NMR experiments can demonstrate the presence of non-planar conformations and restricted rotation. For example, in an N-phenylsuccinimide derivative with an ortho-methyl group, the appearance of two distinct singlets for the methyl protons at low temperatures indicates the presence of two stable, non-planar conformations (atropisomers) due to slow rotation around the N-C(phenyl) bond. The free energy of activation (ΔG‡) for this rotation can be calculated from the coalescence temperature of the signals, providing a quantitative measure of the rotational barrier. Studies have shown that these barriers can be controlled by the nature of substituents and the polarity of the solvent. rsc.orgresearchgate.net

Table 2: Rotational Barriers in N-Arylsuccinimide Analogs

System Substituent Effects Method Key Finding Reference
N-Arylsuccinimides Cage dissymmetry and ortho-substituents control the torsional barrier. ¹H NMR Orthogonal geometry of aryl ring to succinimidyl plane demonstrated by X-ray.
N-(2′-methylphenyl)succinimides Substituent and solvent effects control the rotational barrier. ¹H NMR Barrier decreases with increasing σp of substituent and increases with solvent polarity. rsc.org
N-Phenylsuccinimide Molecular Rotors Electrostatic interactions from a pyridyl-gate modulate the barrier. Dynamic NMR Protonation of the gate lowers the rotational barrier by stabilizing the transition state. researchgate.net

This table summarizes findings on factors influencing the rotational dynamics of the N-phenyl group.

For chiral analogs of this compound, determining enantiomeric purity is essential. NMR spectroscopy, in conjunction with chiral discriminating agents, offers a powerful method for this assessment. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used to induce chemical shift differences between the signals of enantiomers in the NMR spectrum. This separation allows for the direct quantification of the enantiomeric excess (ee).

Alternatively, chiral derivatizing agents (CDAs) can be employed. These agents react with the enantiomers to form diastereomers, which are inherently non-equivalent in the NMR spectrum and can be readily distinguished and quantified. This indirect method is widely used for determining the enantiomeric composition of chiral compounds, including those with structures analogous to this compound. ethernet.edu.et The development of novel chiral recognition strategies, including those based on molecular imprinting coupled with spectroscopic techniques, continues to advance the field of enantiomeric discrimination. nih.gov

Dynamic NMR (DNMR) is not limited to studying rotational barriers but can also be applied to investigate other reversible molecular processes, such as conformational changes and proton exchange. montana.edulibretexts.org These processes occur on a timescale that can be probed by NMR, leading to characteristic changes in the lineshapes of the NMR signals as a function of temperature. libretexts.org

For this compound analogs, DNMR can reveal information about the flexibility of the succinimide ring and the exchange rates of the hydroxyl proton with the solvent or other exchangeable protons. The rate of these exchange processes can be slowed down by cooling the sample, which may allow for the observation of coupling between the hydroxyl proton and adjacent protons, information that is often lost at room temperature due to rapid exchange. libretexts.org Lineshape analysis of the temperature-dependent spectra can provide quantitative data on the kinetics and thermodynamics of these dynamic equilibria. researchgate.netunibas.it

Chiral Discrimination and Enantiomeric Purity Assessment (e.g., using Chiral Shift Reagents)

Vibrational Spectroscopy for Comprehensive Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy serves as a cornerstone in the characterization of N-substituted succinimides, offering a detailed fingerprint of their molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting and Bond Analysis

FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound and its analogs. The succinimide ring itself presents characteristic vibrational modes. A notable feature is the splitting of the carbonyl (C=O) stretching vibration into two distinct peaks, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups. clockss.org For instance, in N-(1-naphthyl)succinimide, these bands appear at 1705 cm⁻¹ and 1779 cm⁻¹. clockss.org This splitting is a hallmark of the succinimide group. clockss.org

In N-phenylsuccinimide, the infrared spectrum shows characteristic absorptions for the carbonyl groups and the phenyl ring. researchgate.net For N-substituted succinimides in general, the C=O stretching vibrations are typically observed in the range of 1700-1790 cm⁻¹. ijcps.org For example, N-(4-bromophenyl)succinimide exhibits a strong carbonyl absorption at 1700 cm⁻¹. ijcps.org

The introduction of a hydroxyl group, as in this compound, would introduce a characteristic O-H stretching vibration. In a related compound, N-hydroxysuccinimide, the O-H stretch is observed around 3200-3650 cm⁻¹. jocpr.com Specifically, a calculated peak at 3481 cm⁻¹ is attributed purely to the O-H stretching vibration. jocpr.com The O-H in-plane bending vibration in N-hydroxysuccinimide is assigned to a band at 1495 cm⁻¹ in the FTIR spectrum. jocpr.com

The C-N bond within the succinimide ring also gives rise to characteristic vibrations. The C-N stretching vibrations are typically found in the region of 1250–1350 cm⁻¹. Furthermore, the interaction of the succinimide ring with other parts of the molecule can be probed. For example, in N-(hydroxyphenyl) succinimides, the position of the hydroxyl group on the phenyl ring influences the reactivity. kpi.ua

Interactive Table: Characteristic FT-IR Frequencies for Succinimide Analogs

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Reference
N-(1-Naphthyl)succinimide1705, 1779-- clockss.org
N-(4-Bromophenyl)succinimide1700-1188 ijcps.org
N-Hydroxysuccinimide-~3200-3650- jocpr.com
2-(4-Chlorophenyl)succinimide1711, 1773--
N-Phenylsuccinimide1710 (strong), 1780 (weak)-- cdnsciencepub.com

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For N-phenylsuccinimide, the Raman spectrum, like the infrared spectrum, displays features that are characteristic of the molecule. researchgate.net In a study of succinimide and N-bromosuccinimide, FT-Raman spectra were used in conjunction with FT-IR to achieve a complete vibrational assignment with the aid of density functional theory (DFT) calculations. researchgate.net The combination of both techniques allows for a more robust interpretation of the vibrational modes. For instance, in N-ethyl succinimide, broadband microwave spectroscopy, a technique related to Raman in probing molecular rotations and vibrations, was used to determine its structural parameters. hmc.edu

Mass Spectrometry for Mechanistic Pathway Confirmation and Isotopic Labeling Studies

Mass spectrometry is a powerful tool for determining the molecular weight of this compound analogs and for elucidating their fragmentation pathways, which can confirm proposed structures and reaction mechanisms.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. In the mass spectrum of α-phenylsuccinimide, major peaks were observed at m/e 175 (molecular ion), 104, and 103. wiley.com The fragmentation of the molecular ion (m/e 175) to the ion at m/e 104 was supported by a metastable ion, indicating the expulsion of a (CO)₂NH neutral fragment. wiley.com Similarly, for Phensuximide (N-methyl-α-phenylsuccinimide), the molecular ion is observed, and a prominent fragment is seen at m/e 104. nih.gov

The fragmentation of N-substituted succinimides often involves the cleavage of the succinimide ring. A common fragmentation pathway is the loss of a (CO)₂NR fragment from the molecular ion. wiley.com For example, the mass spectrum of N-butylsuccinimide shows a cyclopropanone (B1606653) radical ion, which is formed through a rearrangement. wiley.com The analysis of fragmentation patterns is crucial for distinguishing between isomers and confirming the structure of new analogs.

Interactive Table: Major Mass Spectral Fragments of Succinimide Analogs

CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)Fragmentation PathwayReference
α-Phenylsuccinimide175104, 103Expulsion of (CO)₂NH wiley.com
Phensuximide189104- nih.gov
N-Phenylsuccinimide175-- nist.gov

Isotopic Labeling in Conjunction with Mass Spectrometry for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used with mass spectrometry to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, N-phenylsuccinimide labeled with tritium (B154650) (T₂) has been synthesized by the catalytic hydrogenation of N-phenylmaleimide. researchgate.net The stability of such labeled compounds can be analyzed to understand their chemical behavior. While direct isotopic labeling studies on the reaction mechanisms of this compound were not found in the provided search results, the principle is broadly applicable. For example, in the study of other nitrogen-containing heterocycles, isotopic labeling has been used to understand reaction pathways, such as in the synthesis of deuterated drugs and radioactive molecules for medical research. thieme-connect.de This approach could be used to investigate the formation of this compound, for example, by labeling the hydroxyl group with ¹⁸O to confirm its origin.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The phenyl ring and the carbonyl groups of the succinimide ring in this compound analogs are the primary chromophores that absorb UV-Vis radiation.

For 3-phenoxy-N-phenylsuccinimide, the UV spectrum in ethanol (B145695) shows absorption maxima (λ_max) at 204.5 nm, 219.3 nm, 268.6 nm, and 275 nm. bme.hu These absorptions are attributed to the electronic transitions within the phenyl and phenoxy groups, as well as the succinimide ring. The extent of conjugation between the phenyl ring and the succinimide moiety influences the position and intensity of these absorption bands.

The electronic properties of these molecules are important for understanding their behavior in various applications. For instance, the study of N-phenylsuccinimide rotor systems has shown that electron-withdrawing substituents on the N-phenyl ring can stabilize the transition state of rotation through resonance effects. rsc.org Computational studies, often performed in conjunction with UV-Vis spectroscopy, can help to elucidate the nature of the electronic transitions (e.g., π → π* or n → π*) and how they are affected by structural modifications. researchgate.net

Interactive Table: UV-Vis Absorption Maxima for N-Phenylsuccinimide Analogs

Compoundλ_max (nm)SolventReference
3-Phenoxy-N-phenylsuccinimide204.5, 219.3, 268.6, 275Ethanol bme.hu

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy N Phenylsuccinimide

Reactivity of the Succinimide (B58015) Ring System

The succinimide ring, characterized by two carbonyl groups flanking a nitrogen atom, is the central reactive feature of the molecule. The electrophilicity of the carbonyl carbons dictates much of its chemistry, particularly its susceptibility to nucleophilic attack, which can lead to the opening of the five-membered ring.

Nucleophilic Ring-Opening Reactions (e.g., Hydroxylamine (B1172632), Amines, Hydrazines)

The carbonyl groups of the succinimide ring activate it for nucleophilic attack, facilitating ring-opening reactions with a variety of nucleophiles. innovareacademics.in While specific studies on 2-Hydroxy-N-phenylsuccinimide are limited, the reactivity can be inferred from studies on N-phenylsuccinimide and related structures.

Reaction with Amines: The reaction of succinimides with amines is a well-documented process. innovareacademics.in For instance, N-phenylsuccinimide can undergo nucleophilic ring-opening when treated with amines. rsc.orgsciforum.netrsc.org The nucleophilicity of the amine is a critical factor; aliphatic amines are generally more reactive than less nucleophilic aromatic amines like aniline (B41778). rsc.orgsciforum.netrsc.org In one study, attempts to open the N-guanidinosuccinimide ring with aniline were unsuccessful, whereas reactions with more basic aliphatic amines proceeded readily. rsc.orgrsc.org This suggests that the reaction of this compound with primary or secondary amines would likely yield the corresponding N-substituted succinamide (B89737) derivative.

Reaction with Hydroxylamine: A notable reaction is the interaction of N-phenylsuccinimide with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine on one of the carbonyl groups, leading to the cleavage of the imide ring to form N-hydroxy-4-oxo-4-(phenylamino)butanamide. mdpi.com This transformation provides a novel route to hydroxamic acids. mdpi.com Interestingly, this reactivity is specific; under similar conditions, the analogous N-phenyl phthalimide (B116566) decomposes into multiple products, highlighting the distinct behavior of the succinimide ring system. mdpi.com

Reaction with Hydrazines: Hydrazine and its derivatives are also effective nucleophiles for opening the succinimide ring. The reaction of p-succinimidobenzenesulfonyl chloride with excess hydrazine, for example, results in the opening of the amide ring to yield a bis-hydrazide. tandfonline.com Similarly, the reaction of N-phenylsuccinimide with aminoguanidine (B1677879) can initiate ring opening, leading to more complex heterocyclic structures after subsequent cyclization steps. rsc.org

Hydrolysis: Like other imides, the succinimide ring can be opened by hydrolysis under acidic or basic conditions. innovareacademics.injcsp.org.pk Acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides has been shown to proceed via a bimolecular (A-2) mechanism, where a water molecule attacks the protonated substrate in the rate-determining step. jcsp.org.pk

The following table summarizes the expected outcomes of nucleophilic attack on the N-phenylsuccinimide ring system.

NucleophileReagent ExampleExpected Product of Ring-Opening
AmineBenzylamine innovareacademics.inN¹,N³-Disubstituted Succinamide
HydroxylamineHydroxylamine Hydrochloride mdpi.comN-Hydroxy-4-oxo-4-(phenylamino)butanamide
HydrazineHydrazine Hydrate tandfonline.comSuccinic acid bis-hydrazide derivative
HydroxideAqueous Base (e.g., NaOH) innovareacademics.inN-Phenylsuccinamic acid

Ring-Expansion and Ring-Contraction Transformations

Ring expansion and contraction reactions are fundamental transformations in organic synthesis for creating larger or smaller ring systems, respectively. wikipedia.orgnih.gov These reactions often proceed through cationic rearrangements, radical pathways, or the insertion of carbenes or nitrenes. wikipedia.orgresearchgate.net

Common methods for ring expansion include the Tiffeneau–Demjanov and Beckmann rearrangements. wikipedia.orgnih.govmdpi.com For a succinimide system, a hypothetical ring expansion could involve the generation of a carbocation adjacent to the ring, followed by the migration of an endocyclic C-C bond. Ring contractions, such as the Favorskii rearrangement, typically involve the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then undergoes ring opening. wikipedia.org

While these are established methods for altering ring sizes, specific examples of ring-expansion or ring-contraction transformations being applied directly to this compound or its parent compound, N-phenylsuccinimide, are not prominently featured in the reviewed literature. However, the succinimide moiety itself has been used as a nucleophile in reactions that lead to the expansion of other heterocyclic systems. researchgate.net

Diels-Alder and Other Cycloaddition Reactions (if applicable to unsaturated analogs)

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings, requiring a conjugated diene and a dienophile, typically an alkene or alkyne bearing electron-withdrawing groups. nih.gov As this compound is a saturated compound, it cannot directly participate as a dienophile in Diels-Alder reactions.

However, its unsaturated analog, N-phenylmaleimide , is an excellent dienophile due to the two electron-withdrawing carbonyl groups activating the carbon-carbon double bond. N-phenylmaleimide readily undergoes Diels-Alder cycloadditions with various dienes to produce substituted N-phenylsuccinimide derivatives. nih.gov These reactions are often highly stereospecific and serve as a primary method for synthesizing complex succinimide-containing structures. nih.govmit.edu For example, the palladium-catalyzed dehydrogenation of cyclohexene (B86901) derivatives formed from Diels-Alder reactions of N-phenylmaleimide is a strategy for creating substituted aromatic compounds. nih.gov

Reactivity Profile of the 2-Hydroxyl Group

The introduction of a hydroxyl group at the C-2 position of the succinimide ring introduces a new reactive center with its own distinct chemical properties, including acidity and susceptibility to oxidation.

Acid-Base Properties and Anionic Intermediates

The 2-hydroxyl group is a secondary alcohol. Like typical alcohols, it can act as a weak acid, and its proton can be removed by a sufficiently strong base to form a corresponding anionic intermediate, the alkoxide. The acidity of this hydroxyl group is expected to be influenced by the electron-withdrawing character of the adjacent carbonyl groups, which would stabilize the resulting negative charge on the oxygen atom.

For comparison, the N-H proton of an unsubstituted succinimide is weakly acidic, with a dissociation constant (Kₐ) in the range of 10⁻¹⁰, allowing it to be deprotonated by bases to form a succinimidyl anion. google.com While the 2-hydroxyl proton of this compound is also acidic, its precise pKa is not widely reported. The formation of its anionic alkoxide intermediate is a key step in potential subsequent reactions, such as nucleophilic substitution or elimination.

Oxidation-Reduction Reactions (e.g., Conversion to Ketones, Redox Cycling)

The 2-hydroxyl group, being a secondary alcohol, can be oxidized to the corresponding ketone. This reaction would convert this compound into N-phenyl-2-ketosuccinimide . This transformation is significant, as studies on related compounds have shown that 2-hydroxylation is a key metabolic step. For example, N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) is known to be an oxidative metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS). nih.gov This biological oxidation demonstrates the susceptibility of the C-2 position to oxidation to form the hydroxyl derivative, and implies the feasibility of the subsequent oxidation of the hydroxyl group to a ketone under appropriate chemical conditions.

Regarding reduction, while specific reduction of the 2-hydroxyl group is not detailed, related redox chemistry is known for this class of compounds. The unsaturated analog, N-phenylmaleimide, can be reduced to N-phenylsuccinimide via photocatalytic hydrogenation, demonstrating the reactivity of the ring system's C=C bond to reduction. beilstein-journals.org The carbonyl groups of the succinimide ring can also be reduced under strong reducing conditions.

Participation in Intramolecular Cyclizations or Rearrangements

The succinimide ring, particularly when substituted, can undergo a variety of intramolecular reactions. While specific examples for the 2-hydroxy derivative are not extensively detailed, the reactivity of the parent succinimide structure provides a strong basis for its expected behavior.

Photochemical conditions can induce ring opening and subsequent intramolecular cyclization in succinimide derivatives. innovareacademics.in For instance, irradiation of certain succinimides can lead to the formation of novel bicyclic products. innovareacademics.in Additionally, unwanted cyclization reactions have been observed as side products in synthetic routes targeting other molecules. During a peptide coupling reaction intended to form an amide, the use of coupling reagents like HATU/DIEA or EEDQ led to an intramolecular cyclization, yielding the N-phenylsuccinimide derivative as a major byproduct instead of the desired linear product. nih.gov This highlights the propensity of the succinamic acid intermediate, formed by ring-opening, to re-cyclize. nih.govnih.gov

Another pathway for rearrangement involves the base-induced isomerization of related N-substituted itaconimides (which feature an exocyclic double bond) into the thermodynamically more stable N-substituted maleimides. acs.org This type of isomerization underscores the potential for skeletal rearrangements in the succinimide family under specific reaction conditions.

Hydrogen Bonding Networks and their Influence on Reactivity

Hydrogen bonding plays a critical role in the structure and reactivity of this compound. The presence of a hydroxyl group (a hydrogen bond donor) and two carbonyl groups (hydrogen bond acceptors) allows for the formation of significant intra- and intermolecular hydrogen bonds.

Studies on related N-(hydroxyphenyl) succinimides demonstrate the formation of strong O–H∙∙∙O hydrogen bonds. These interactions can significantly influence the compound's physical properties and stability. In solution and in the solid state, these networks can pre-organize molecules, affecting their reactivity in subsequent transformations. kpi.ua For example, the formation of an intramolecular hydrogen bond between a phenolic proton and an imide carbonyl has been shown to dramatically stabilize the transition state of bond rotation in N-phenylimide molecular rotors, a stabilization measured to be significantly larger than the ground-state hydrogen bond strength. researchgate.net This enhanced stabilization is attributed to the pre-organization of the interacting groups in the rigid transition state. researchgate.net

Furthermore, in catalytic systems, hydrogen bonding networks involving water, ionic liquid catalysts, and substrate functional groups can enhance reactivity. nih.gov These networks can increase the nucleophilicity of nitrogen atoms and the electrophilicity of carbonyl carbons, facilitating reactions like amide and imide formation. nih.gov

Reactivity of the N-Phenyl Moiety

The N-phenyl group is not merely a passive substituent; its aromatic ring is an active site for various chemical transformations.

Electrophilic Aromatic Substitution Reactions

The N-phenyl group of succinimide derivatives can undergo electrophilic aromatic substitution (EAS). The succinimide group acts as an ortho-, para-directing group, albeit a moderately deactivating one compared to simpler amides like acetanilides. ulisboa.pt

A key example is nitration. The nitration of N-phenylsuccinimide with nitric acid and sulfuric acid yields a mixture of ortho- and para-nitro isomers. ulisboa.pt The presence of two carbonyl groups in the succinimide moiety pulls electron density from the nitrogen atom, weakening its activating +R (resonance) effect compared to an acetamide (B32628) group. This results in a lower o:p ratio for nitration products compared to acetanilide. ulisboa.pt

Another documented EAS reaction is sulfenylation. The direct C-H sulfenylation of electron-rich arenes can be achieved using N-(arylsulfenyl)succinimides as the electrophilic sulfur source, often catalyzed by Lewis acids like Fe(III) or transition metals like palladium. beilstein-journals.orgnih.gov This demonstrates the utility of the succinimide moiety in activating a sulfur reagent for electrophilic attack on an aromatic ring.

Influence of Substituents on the Phenyl Ring on Compound Reactivity and Electronic Properties

Substituents on the N-phenyl ring profoundly impact the reactivity and electronic properties of the entire molecule. This is often studied through quantitative structure-activity relationships (QSAR). researchgate.net

The effect of substituents has been systematically investigated in the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides. jcsp.org.pkjcsp.org.pk The rate of this reaction is sensitive to the electronic nature of the substituent on the phenyl ring. A study analyzing the hydrolysis in various strong acids found that the reaction follows an A-2 mechanism, where the rate is influenced by the stability of the protonated intermediate. jcsp.org.pk

Table 1: Effect of Substituents on the First-Order Rate Coefficients (k₁) for Acid-Catalyzed Hydrolysis of N-(4-substitutedaryl) succinimides at 50°C Data extracted from studies on N-(4-substitutedaryl) succinimides.

Substituent (at para-position)Electronic EffectRelative Reactivity Trend
-OCH₃Electron-DonatingSlower Hydrolysis Rate
-CH₃Electron-DonatingSlower Hydrolysis Rate
-HNeutralBaseline
-ClElectron-WithdrawingFaster Hydrolysis Rate

This interactive table is based on kinetic data which generally shows that electron-withdrawing groups accelerate the A-2 hydrolysis mechanism by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. jcsp.org.pkjcsp.org.pk

These electronic effects are also crucial in other contexts. For instance, the fungicidal activity of N-phenylsuccinimides is correlated with the electronic properties of the ring substituents; stronger electron-withdrawing groups tend to increase activity. researchgate.net However, a direct correlation between electronic properties and other biological effects, such as nephrotoxicity, has not been established, suggesting more complex structure-activity relationships. nih.gov

C-H Activation and Functionalization of the Phenyl Ring

Modern synthetic methods allow for the direct functionalization of C-H bonds on the phenyl ring, offering an atom-economical alternative to traditional cross-coupling reactions. The imide group can act as a directing group for ortho-C-H activation.

Rhodium(III)-catalyzed C-H activation has been used for the hydroarylation of maleimides, where the N-aryl group of one molecule adds across the double bond of another. researchgate.net Similarly, ruthenium(II)-catalyzed hydroarylation of maleimides with 3-aryl cyclic N-sulfonyl ketimines proceeds via an ortho-C-H bond activation mechanism to create complex heterocyclic systems. rsc.org Palladium catalysts have also been employed for the aerobic oxidative dehydrogenation of cyclohexene systems fused to an N-phenylsuccinimide moiety, effectively aromatizing the cyclohexene ring. These methods showcase the potential to selectively modify the ortho-position of the N-phenyl ring in succinimide derivatives.

Kinetic and Thermodynamic Investigations of Key Transformations

Kinetic and thermodynamic studies provide deep mechanistic insights into the reactions of N-phenylsuccinimide derivatives. The acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides serves as a well-documented example. jcsp.org.pkjcsp.org.pk

The hydrolysis is typically first-order with respect to the succinimide concentration. jcsp.org.pk Kinetic data, including activation entropy (ΔS‡) and analyses using the excess acidity method, support a bimolecular (A-2) mechanism. jcsp.org.pk In this mechanism, a rapid pre-equilibrium protonation of a carbonyl oxygen is followed by a rate-determining attack of a water molecule on the carbonyl carbon. jcsp.org.pk

The catalytic efficiency of different acids has been determined, with the observed order for the hydrolysis of N-(phenyl) succinimide being HCl > H₂SO₄ > HClO₄, which is characteristic of an A-2 mechanism. jcsp.org.pk

Table 2: Kinetic Data for the Hydrolysis of N-(phenyl) succinimide in HCl at 50.0±0.1°C Data derived from related studies on N-phenylsuccinimide derivatives.

Acid Concentration (mol/L)First-Order Rate Coefficient, k₁ (s⁻¹)
1.0(Specific value depends on study)
2.0(Value increases with acidity)
3.0(Value continues to increase)
4.0(Value continues to increase)

This interactive table illustrates the general trend that the rate of hydrolysis increases with acid concentration, as reported in kinetic studies. jcsp.org.pk

Thermodynamic investigations, often aided by computational methods like Density Functional Theory (DFT), can quantify the stability of intermediates and transition states. For example, calculations on the ligation of thiols to maleimides (a related α,β-unsaturated imide) show a favorable net Gibbs free energy change, indicating a thermodynamically stable product. nih.gov Similar calculations for this compound reactions could precisely map reaction coordinates and energy profiles.

Determination of Reaction Rates and Rate Laws

The synthesis of N-phenylsuccinimide, a related compound, can be achieved through the reaction of succinic anhydride (B1165640) and aniline. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to traditional methods. nih.gov The reaction proceeds in two steps: the formation of an amidoacid intermediate, followed by intramolecular cyclization to the imide. nih.gov The second step, involving the nucleophilic attack of the amide nitrogen on the carboxylic acid, requires a substantial energy input. nih.gov

In the context of N-substituted succinimides, the reaction with hydroxylamine leads to ring-opening and the formation of N-hydroxybutaneamide derivatives. mdpi.com This reaction is contingent on the pKa of the initial amine used for the imide synthesis being lower than that of hydroxylamine. mdpi.com

Activation Energy Barriers and Transition State Analysis

Computational studies on molecular rotors have been employed to investigate the stabilization of transition states. researchgate.net For N-phenylimide rotors, n→π* interactions between the imide carbonyl oxygens and an ortho-substituent on the phenyl ring can significantly stabilize the planar transition state of bond rotation. researchgate.net This stabilization can be as high as ~10 kcal/mol. researchgate.net

The synthesis of N-phenylsuccinimide often involves the cyclodehydration of an intermediate amido acid. mdpi.com Thermal imidization can lead to side products due to partial thermal degradation of the amido acid. mdpi.com

Thermodynamic Stability of Isomers and Tautomers

Computational studies using Density Functional Theory (DFT) have been utilized to assess the stability of tautomers. nih.govmdpi.com In the case of 2-(2-hydroxyphenyl)-1-azaazulene, the enol form is found to be thermodynamically more stable than the keto tautomer in both the gas phase and in ethanol (B145695). nih.gov The relative stability of tautomers can be influenced by intramolecular hydrogen bonding. mdpi.com While the N…H–O bond is generally stronger, tautomers stabilized by N–H…O interactions are often more stable. mdpi.com

For this compound, the presence of the hydroxyl group introduces the possibility of tautomerism. The relative stability of the keto-enol tautomers can be influenced by solvent effects and intramolecular hydrogen bonding.

Mechanistic Insights into Compound Transformations

Reaction Pathway Elucidation using Spectroscopic and Computational Techniques

The synthesis of N-phenylsuccinimide from succinic anhydride and aniline has been studied under various conditions. A common method involves the initial formation of N-phenylsuccinamic acid, which is then cyclized using a dehydrating agent like acetic anhydride. innovareacademics.in Spectroscopic methods such as IR and NMR, along with elemental analysis, are used to characterize the final product. researchgate.net

Microwave-assisted organic synthesis (MAOS) provides a rapid and solvent-free method for producing N-phenylsuccinimide. nih.gov The reaction mechanism involves the initial formation of an amidoacid, followed by a microwave-induced cyclization. nih.gov

Computational studies, particularly DFT, have been instrumental in understanding the molecular geometry, vibrational frequencies, and electronic properties of related compounds. orientjchem.org For instance, in 2(2-Hydroxyphenyl)-N-phenyl Nitrone, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to simulate FT-IR and FT-Raman spectra, which show good agreement with experimental data. orientjchem.org Such computational approaches can provide insights into the structure and bonding of this compound.

Mechanistic Role of Catalysts and Reagents

A variety of catalysts and reagents have been employed in the synthesis of N-phenylsuccinimides. Lewis acids such as Tantalum pentachloride (TaCl₅) on silica (B1680970) gel have been used to catalyze the reaction between succinic anhydride and amines in solvent-free conditions. innovareacademics.in Other Lewis acidic systems, including choline (B1196258) chloride.2ZnCl₂, have also proven effective. innovareacademics.in

Trifluoroacetic acid can act as both a reaction medium and a promoter for the synthesis of succinimides from anhydrides and aromatic amines. innovareacademics.in Sulphamic acid has been utilized as a catalyst for the one-pot synthesis of N-alkyl and N-arylimides. innovareacademics.in In some procedures, acetic anhydride is used as a dehydrating agent to facilitate the cyclization of the intermediate amic acid. mdpi.cominnovareacademics.in Polyphosphate ester (PPE) has been reported as a mild reagent for the cyclodehydration step, avoiding potential side reactions like acetylation that can occur with acetic anhydride. mdpi.com

In the context of photocatalysis, TiO₂ can promote the reduction of N-phenylmaleimide to N-phenylsuccinimide. beilstein-journals.org This process involves the generation of an electron-hole pair in the TiO₂ upon photoexcitation, followed by electron transfer to the maleimide (B117702). beilstein-journals.orgmdpi.com

The following table summarizes various catalytic systems used in the synthesis of N-phenylsuccinimide and related compounds:

Catalyst/ReagentReactantsConditionsReference
TaCl₅-SiO₂Succinic anhydride, AnilineSolvent-free innovareacademics.in
Choline chloride.2ZnCl₂Succinic anhydride, AnilineMild conditions innovareacademics.in
Trifluoroacetic acidSuccinic anhydride, Aromatic aminesReflux at 70°C innovareacademics.in
Sulphamic acid (10%)Succinic anhydride, AminesOne-pot innovareacademics.in
Acetic anhydride/Sodium acetate (B1210297)N-arylsuccinamic acids100°C innovareacademics.in
Polyphosphate ester (PPE)Amine, Succinic anhydride- mdpi.com
TiO₂N-phenylmaleimideIrradiation beilstein-journals.org
N-heterocyclic carbenes (NHCs)N-phenyl itaconimide, 4-chlorobenzaldehydeTHF, K₂CO₃
Niobium pentoxide (Nb₂O₅)Succinic anhydride, AnilineDehydrative condensation researchgate.net

Investigation of Electron Transfer Processes

Electron transfer processes are central to the photocatalytic reduction of N-phenylmaleimide to N-phenylsuccinimide using TiO₂. beilstein-journals.org Upon irradiation, TiO₂ generates an electron-hole pair. The electron is transferred to the maleimide, which acts as an electron sink, leading to its reduction. beilstein-journals.org The process can be considered two sequential reduction-protonation steps. beilstein-journals.org

In other contexts, electron transfer from carboxylate π-orbitals to a hole trap site on a TiO₂ surface can generate radicals that subsequently undergo further reactions. d-nb.info While not directly studying this compound, these studies on related succinimide structures highlight the potential for electron transfer to play a significant role in its chemical transformations, particularly in photochemical or electrochemical reactions.

Theoretical and Computational Chemistry of 2 Hydroxy N Phenylsuccinimide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of 2-Hydroxy-N-phenylsuccinimide. nih.gov DFT calculations are instrumental in several key areas:

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. DFT methods systematically adjust the positions of the atoms to minimize the total electronic energy of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles for its most stable conformation.

Conformational Analysis: The molecule has rotational freedom, particularly around the single bond connecting the phenyl ring to the succinimide (B58015) nitrogen. Different rotational positions (conformations) will have different energies. DFT can be used to map out the potential energy surface associated with this rotation, identifying the lowest energy conformers and the energy barriers that separate them. Studies on similar N-phenylsuccinimide rotors have utilized computational estimates to understand these rotational barriers. rsc.org

Energetic Profiles: DFT provides insights into the molecule's chemical reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.orgacs.org DFT calculations on related succinimide derivatives have been used to correlate these quantum chemical parameters with their biological activity. acs.orggoogle.fr

A variety of functionals and basis sets can be employed in DFT calculations, with the choice depending on the desired accuracy and available computational resources. The B3LYP functional, for instance, is a popular hybrid functional that often yields reliable results for organic molecules. nih.govacs.org

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

Functional/Basis Set Description Typical Application
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for geometry optimization and frequency calculations of organic compounds. nih.govacs.org
ωB97X-D A range-separated hybrid functional that includes empirical dispersion corrections. Good for systems where non-covalent interactions, like those influenced by solvent, are important. acs.org
6-31G(d,p) A Pople-style split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). A standard, cost-effective basis set for initial geometry optimizations and frequency calculations. nih.gov

| 6-311++G(d,p) | A larger triple-split valence basis set with diffuse functions (++) on both heavy and hydrogen atoms. | Provides higher accuracy, especially for calculating energies, electronic properties, and systems with potential charge delocalization. nih.govresearchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net While more computationally demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain molecular properties. researchgate.net

For this compound, these high-level calculations can be used to:

Benchmark the results obtained from DFT methods.

Investigate reaction mechanisms, such as hydrolysis or interactions with biological targets, by accurately calculating the structures and energies of transition states. researchgate.net

Obtain highly accurate predictions of electronic properties, which can be critical for understanding photochemical processes or detailed charge distributions.

Computational methods are invaluable for interpreting and predicting experimental spectra.

Vibrational Frequencies (IR & Raman): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared directly with experimental Infrared (IR) and Raman spectra. nih.gov This comparison helps in assigning specific absorption bands to the vibrations of functional groups, such as the C=O stretches of the imide ring, the O-H stretch of the hydroxyl group, and various C-H and C-N vibrations, thus confirming the molecular structure. nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Experimental Range (cm⁻¹) Calculated Frequency (cm⁻¹, Scaled)
O-H Stretching 3200-3600 ~3450
C-H (Aromatic) Stretching 3000-3100 ~3060
C-H (Aliphatic) Stretching 2850-3000 ~2950
C=O (Imide) Asymmetric Stretch 1770-1790 ~1780
C=O (Imide) Symmetric Stretch 1700-1720 ~1710

Data are representative values based on typical succinimide spectra and DFT calculations. nih.govbeilstein-journals.org

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Calculated chemical shifts are reported relative to a standard (e.g., Tetramethylsilane, TMS). By comparing the computed NMR spectrum with the experimental one, each resonance can be unambiguously assigned to a specific proton or carbon atom in the molecule, which is particularly useful for complex structures. researchgate.net

Ab Initio Methods for High-Accuracy Property Prediction

Molecular Dynamics Simulations

While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motion and interactions. nih.gov

MD simulations can model this compound in an explicit solvent environment (e.g., a box of water molecules), which is more representative of its state in biological systems or chemical reactions. These simulations provide insights into:

Dynamic Conformational Changes: MD trajectories show how the molecule samples different conformations over time. This includes the rotation of the phenyl group and puckering of the five-membered succinimide ring.

Time-Averaged Properties: The simulation can be used to calculate time-averaged structural parameters, which can be compared with experimental data.

Stability of Conformations: By analyzing the simulation, one can determine the relative populations of different conformers and the lifetime of each state, offering a dynamic picture of the conformational landscape that complements the static view from DFT.

The behavior of this compound is significantly influenced by its interactions with its surroundings, especially in a solvent. rsc.org MD simulations are perfectly suited to study these effects:

Hydrogen Bonding: The hydroxyl (-OH) group and the two carbonyl (C=O) groups are potent hydrogen bond donors and acceptors, respectively. MD simulations can explicitly model the formation and breaking of hydrogen bonds between the solute and solvent molecules (e.g., water).

Solvent Shell Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. This can be quantified using a radial distribution function (RDF), which gives the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Influence on Conformation: The presence and nature of the solvent can alter the conformational preferences of the molecule. rsc.org For example, a polar solvent might stabilize a more polar conformer of this compound through favorable dipole-dipole interactions or hydrogen bonding.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-phenylsuccinimide
Succinimide
N-bromosuccinimide
Tetramethylsilane (TMS)

Conformational Flexibility and Dynamics in Solution

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity/Activity Relationship (QSRR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. asianpubs.orgresearchgate.netresearchgate.netresearchgate.net

Development of Predictive Models based on Molecular Descriptors

Predictive QSAR/QSPR models are developed by correlating molecular descriptors with experimental data. d-nb.info These models are essential for predicting the properties of new compounds and understanding the structural requirements for a specific activity. asianpubs.orgresearchgate.netresearchgate.net The process involves selecting relevant molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. protoqsar.com For instance, studies on N-substituted maleimides and other succinimide derivatives have utilized various descriptors to build predictive models for their biological activities. d-nb.inforesearchgate.net

The development of these models often involves statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN). asianpubs.orgresearchgate.net The quality and predictive power of these models are assessed through validation techniques, including cross-validation. nih.gov For example, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully modeled their inhibitory activity against matrix metalloproteinases using 2D autocorrelation descriptors. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR/QSRR Studies

Descriptor CategoryExamplesRelevance
Constitutional Molecular Weight, Number of atoms, Number of ringsBasic molecular properties
Topological Connectivity indices, Wiener indexDescribes the atomic arrangement and bonding
Geometrical Molecular surface area, Molecular volumeRelates to the size and shape of the molecule
Electrostatic Dipole moment, Partial chargesDescribes the charge distribution and polarity
Quantum-Chemical HOMO energy, LUMO energy, Hardness, SoftnessRelates to the electronic structure and reactivity. researchgate.net

Correlation of Structural Features with Reactivity or Theoretical Binding Propensities

The structural features of this compound, such as the presence of the hydroxyl group, the phenyl ring, and the succinimide moiety, significantly influence its reactivity and binding capabilities. The hydroxyl group can act as a hydrogen bond donor, which is a crucial interaction in many biological systems. The phenyl group can participate in π-π stacking and hydrophobic interactions.

Computational studies on related N-substituted succinimides have shown that the nature and position of substituents on the phenyl ring can modulate their biological activity. nih.gov For instance, the addition of chloro groups to N-phenylsuccinimide enhances its nephrotoxic potential, highlighting the importance of specific structural features. nih.gov Docking studies on maleimide (B117702) derivatives have been used to investigate their binding modes with enzymes, providing insights into the structural requirements for inhibition. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Techniques like Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a detailed understanding of the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. researchgate.netrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. acs.org The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. acs.org

For succinimide and its derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. jocpr.com These calculations help in understanding the charge transfer within the molecule and its reactivity. emerald.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Succinimide Derivative

ParameterValue (eV)Interpretation
E_HOMO -7.2Energy of the highest occupied molecular orbital
E_LUMO -1.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 5.7Indicator of chemical reactivity and stability

Note: These values are illustrative and can vary based on the specific derivative and computational method used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and identifying sites for electrophilic and nucleophilic attack. acs.orgnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). grafiati.com

In molecules containing carbonyl groups and hydroxyl groups, like this compound, the oxygen atoms are typically associated with negative potential, making them susceptible to electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential. Such analyses have been performed on related succinimide structures to predict their reactive behavior. jocpr.comemerald.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.arresearchgate.net It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation, resonance, and intermolecular interactions like hydrogen bonding. uba.arresearchgate.net

For a molecule like this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds involving the hydroxyl group and the carbonyl oxygens. It can also elucidate the electronic delocalization between the phenyl ring and the succinimide moiety. Studies on similar systems have used NBO analysis to explain their structural stability and reactivity. acs.orgwisc.edu The delocalization of the nitrogen lone pair over the two carbonyl groups is a characteristic feature of the succinimide ring. up.ac.za

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthetic Intermediates

The succinimide (B58015) framework is a core structural motif in numerous biologically active compounds and pharmaceuticals. researchgate.netmdpi.com The introduction of stereocenters into this scaffold provides chiral building blocks that are essential for asymmetric synthesis. While 2-Hydroxy-N-phenylsuccinimide is inherently chiral due to the substituent at the C2 position, its specific applications as a chiral precursor are not widely documented. However, the broader class of chiral succinimides serves as versatile intermediates for complex molecule synthesis. nih.gov

A prominent strategy for creating chiral succinimides involves the catalytic asymmetric transfer hydrogenation (ATH) of maleimide (B117702) precursors. researchgate.netthieme-connect.com For instance, rhodium-catalyzed ATH can convert maleimide derivatives into 3,4-disubstituted succinimides with high diastereoselectivity and enantioselectivity. researchgate.netthieme-connect.com By adjusting reaction conditions, such as the base concentration, all four possible stereoisomers can be selectively accessed, demonstrating a powerful method for generating stereochemical diversity from common precursors. researchgate.net

Table 1: Stereodivergent Synthesis of Chiral Succinimides via Asymmetric Transfer Hydrogenation researchgate.net

Substrate Precursor Catalyst System Product Configuration Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
N-Phenylmaleimide derivative (S,S)-Rh(III) catalyst, HCO₂H/Et₃N syn-succinimide >99:1 >99%
N-Phenylmaleimide derivative (S,S)-Rh(III) catalyst, HCO₂H/Et₃N (azeotrope) anti-succinimide 1:>99 >99%
N-Boc-maleimide derivative (S,S)-Rh(III) catalyst, HCO₂H/Et₃N syn-succinimide >99:1 >99%
N-Boc-maleimide derivative (S,S)-Rh(III) catalyst, HCO₂H/Et₃N (azeotrope) anti-succinimide 1:99 >99%

This interactive table summarizes the high selectivity achievable in the synthesis of chiral succinimides using a rhodium-catalyzed dynamic kinetic resolution strategy.

The functionalized N-phenylsuccinimide core is a valuable starting point for constructing more elaborate heterocyclic systems. The hydroxyl group, in particular, serves as a key reactive site. In studies using N-(hydroxyphenyl)succinimides, where the hydroxyl group is on the phenyl ring, these compounds react with hexamethylenetetramine (HMTA) to form complex benzoxazine (B1645224) derivatives. This reaction highlights how the interplay between a phenolic hydroxyl and a succinimide moiety can be exploited to build fused ring systems, which are of interest in polymer and materials chemistry. researchgate.net

Furthermore, the N-phenylsuccinimide scaffold can be used to synthesize other heterocycles. Research has demonstrated the synthesis of 1,2,4-oxadiazole (B8745197) derivatives starting from 4-aminobenzoic acid, which is converted to a 4-anilino precursor that is then cyclized with succinic anhydride (B1165640) to form an N-phenylsuccinimide derivative. beilstein-journals.orgrjptonline.org This succinimide is part of a larger molecule containing the 1,2,4-oxadiazole ring. In other work, N-phenyl succinimide has been used as a starting material in multi-component reactions with aromatic aldehydes and malononitrile, catalyzed by PbO nanoparticles, to yield complex pyranopyrrole derivatives. heteroletters.org

The N-phenylsuccinimide unit is present in various molecules designed for biological screening. A key synthetic approach involves a two-step protocol starting with an appropriately substituted aniline (B41778). beilstein-journals.org First, the aniline is reacted with succinic anhydride, typically in a solvent like dichloromethane, to form the corresponding N-arylsuccinamic acid intermediate. beilstein-journals.org This amidation is often high-yielding. The second step is a cyclodehydration reaction, which is commonly achieved by heating the amic acid with sodium acetate (B1210297) in acetic anhydride, to furnish the final N-phenylsuccinimide ring structure. beilstein-journals.org This method has been successfully employed to create novel 1,2,4-oxadiazole analogues bearing an N-phenylsuccinimide moiety for evaluation of their bioactivity. beilstein-journals.org

As Precursors for Complex Heterocyclic Structures

Integration into Polymer Chemistry and Functional Material Design

The reactivity of functional groups on the N-phenylsuccinimide scaffold allows for its incorporation into polymers, leading to materials with tailored properties. The hydroxyl group, whether on the phenyl ring or the succinimide ring, is particularly useful for this purpose.

N-(4-hydroxy phenyl) succinimide has been successfully used as a reactive monomer to create novel epoxy resins. emerald.com In this process, the hydroxyl group of the succinimide derivative partakes in an addition reaction with the oxirane ring of epoxidized linseed oil. emerald.com The resulting epoxy-succinimide compound contains reactive oxirane and succinimide rings, which can undergo further reactions during thermal curing to form a densely cross-linked network. emerald.com This cross-linking imparts enhanced thermal and mechanical stability to the final polymer.

The general utility of a hydroxyl-succinimide combination in polymer chemistry is also demonstrated by N-(2-Hydroxyethyl)succinimide, which serves as a crosslinking agent to form networks between polymer chains, thereby improving the mechanical properties and stability of the material. lookchem.com In a different approach, N-phenyl succinimide has been copolymerized with thiophene (B33073) using a proton-exchanged silicate (B1173343) clay catalyst to synthesize a novel conducting polymer, demonstrating the integration of the succinimide unit into functional electronic materials. researchgate.net

Building on its role as a monomer, N-(4-hydroxy phenyl) succinimide is central to the development of new eco-friendly resins for surface coatings. emerald.com A succinimide-modified epoxy (SIE) resin was synthesized by reacting N-(4-hydroxy phenyl) succinimide with epoxidized linseed oil. emerald.com This bio-based resin, when formulated into a primer paint, exhibited excellent performance, including good mechanical properties and high resistance to chemicals and corrosion. emerald.com The high cross-linking density achieved during the curing process is credited for these enhanced properties. emerald.com

Table 2: Synthesis and Properties of Succinimide-Modified Linseed Oil Resin emerald.com

Reactant 1 Reactant 2 Catalyst / Conditions Resulting Product Key Properties of Coating
N-(4-hydroxy phenyl) succinimide Epoxidized Linseed Oil TPP, 130°C–140°C for 4h Succinimide-modified epoxy (SIE) resin Good mechanical properties
High chemical resistance
High corrosion resistance

This interactive table outlines the synthesis of an eco-friendly succinimide-modified resin and the key performance characteristics of the resulting coating.

The succinimide ring is a fundamental component in a class of photochromic molecules known as fulgimides. fiu.edufiu.edu Fulgimides are derivatives of fulgides where the succinic anhydride ring is replaced by a more hydrolytically stable succinimide ring. fiu.edu This structural modification allows for the attachment of various substituents onto the imide nitrogen without significantly altering the molecule's photochromic properties. fiu.edufiu.edu The photochromism arises from a reversible 6π-electrocyclization reaction upon irradiation with UV and visible light. fiu.edu

The succinimide scaffold is also incorporated into other photochromic systems. Palladium-catalyzed aminocarbonylation of alkynes with amines has been shown to be an efficient route to various succinimide derivatives, including one identified as an important photochromic molecule. acs.org In another strategy, N-hydroxysuccinimide (NHS) esters are used as activating groups to synthesize thioacid-functionalized diarylethenes. nih.govacs.org These diarylethene thioacids exhibit robust photoswitching behavior, demonstrating how succinimide-related chemistry is instrumental in the design of functional, light-responsive materials. nih.govacs.org

Development of Succinimide-Modified Resins and Coatings

Applications in Catalysis and Ligand Design

While the succinimide structural motif is a recurring feature in various catalytic processes, literature detailing the specific applications of this compound in catalysis and ligand design is limited. The broader class of N-substituted succinimides participates in reactions that are central to advanced organic synthesis, often as substrates in catalytic transformations rather than as the catalysts or ligands themselves.

As Ligands for Transition Metal Catalysis

Current research does not extensively document the use of this compound as a ligand for transition metal catalysis. The investigation of N-phenylsuccinimide derivatives in contexts relevant to catalysis has been noted; for instance, studies on molecular rotors containing the N-phenylsuccinimide core have been conducted to understand noncovalent interactions and transition state stabilization. rsc.org Such fundamental studies are crucial for the rational design of ligands. However, specific examples detailing the chelation of this compound to a transition metal center to facilitate a catalytic cycle are not described in the available research. While other types of compounds containing hydroxy and phenyl groups are known to form complexes with transition metals, direct evidence for this compound acting in this capacity is not prominent. researchgate.netrsc.org

Role in Organocatalysis or Biocatalysis

The role of this compound as an organocatalyst or biocatalyst is not established in the scientific literature. However, the N-phenylsuccinimide moiety is relevant in the context of both organo- and biocatalysis, typically as a substrate or a product of a catalyzed reaction.

Organocatalysis: Organocatalytic methods have been successfully employed for the synthesis of succinimide derivatives. For example, the enantioselective Michael addition to N-substituted maleimides can be catalyzed by organocatalysts to produce chiral succinimides. researchgate.net Similarly, organocatalytic ring expansion reactions have been developed to yield enantiopure succinimides. sciencepublishinggroup.com These instances highlight the synthesis of the succinimide core via organocatalysis, rather than the use of a succinimide derivative as the catalyst.

Biocatalysis: In the field of biocatalysis, certain enzymes have shown activity towards succinimide structures. For instance, d-hydantoinase, a cyclic-ureide-hydrolyzing enzyme, can hydrolyze cyclic imides that have bulky substituents, such as 2-phenylsuccinimide, converting them into their corresponding half-amides. researchgate.net This demonstrates that succinimide derivatives can act as substrates in enzyme-catalyzed reactions. Furthermore, biocatalytic reductions of related maleimides to form succinimides have also been explored. nih.gov There is no indication from the available data that this compound itself functions as a biocatalyst.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Reaction Cascades

The development of efficient and sustainable synthetic methods for N-substituted succinimides is a continuous endeavor. Future research is poised to move beyond traditional approaches to embrace more sophisticated and environmentally benign strategies.

Novel Synthetic Routes: Recent trends emphasize green chemistry principles, such as the use of water as a solvent and the avoidance of harsh catalysts. researchgate.netsemanticscholar.org A notable example is the synthesis of N-substituted succinimides by reacting succinic acid with primary amines in hot water, which proceeds without the need for catalysts or organic solvents. researchgate.netresearchgate.net This method has shown high yields for a variety of N-substituted succinimides. researchgate.net Microwave-assisted organic synthesis (MAOS) presents another green and efficient alternative, significantly reducing reaction times for the synthesis of compounds like N-phenylsuccinimide. nih.gov The reaction of succinic anhydride (B1165640) with aniline (B41778) under microwave irradiation is both solvent-free and atom-economical. nih.gov

Further exploration into photocatalyzed reactions offers a promising avenue. For instance, visible light has been used to promote the synthesis of functionalized succinimides from aza-1,6-enynes in an atom-economical manner with excellent stereoselectivity. rsc.orgrsc.org This method is operationally simple and utilizes an eco-friendly solvent. rsc.orgrsc.org The use of N-halosuccinimides in mechanochemical C-H halogenation also represents a sustainable approach, minimizing solvent use. beilstein-journals.orgrsc.org

Reaction Cascades: Reaction cascades, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. wiley.com N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been employed for the atroposelective synthesis of N-aryl succinimides. wiley.com This involves an intermolecular Stetter reaction followed by an intramolecular aldol (B89426) reaction and subsequent oxidation. wiley.com

Future work could focus on designing novel cascade reactions that incorporate the 2-hydroxy-N-phenylsuccinimide scaffold. This could involve tandem reactions that functionalize both the succinimide (B58015) ring and the phenyl group in a controlled manner. For example, cascade processes catalyzed by single-site Brønsted acid catalysts could be explored for the synthesis of complex derivatives. acs.org

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable in this regard.

Future research will likely involve the increased use of techniques such as:

In situ Raman Spectroscopy: This technique has been successfully used to monitor the dynamics of mechanochemical reactions, providing insights into the formation of intermediates and products. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are fundamental for characterizing the structure of synthesized compounds and can be adapted for in-situ monitoring of reaction progress. semanticscholar.orgkpi.ua

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying functional groups and can be employed to follow the conversion of reactants to products in real-time. semanticscholar.orgresearchgate.net

By combining these techniques, researchers can gain a comprehensive understanding of the reaction landscape, enabling the fine-tuning of reaction conditions to maximize yield and selectivity.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The synergy between computational chemistry and experimental work is accelerating the pace of discovery. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting chemical properties and designing new molecules. frontiersin.orgnih.gov

Predictive Modeling: ML models, particularly deep learning approaches, can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, unsynthesized compounds. researchgate.netnih.gov This includes predicting reaction outcomes, solubility, and biological activity. nih.govreferencecitationanalysis.com For instance, ML has been used to predict the dispersancy efficiency of polyisobutylene (B167198) succinimide (PIBSI) derivatives. mdpi.com

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the structural features of a molecule and its biological activity. nih.govasianpubs.org This, combined with molecular docking studies that predict the binding interactions of a ligand with a biological target, can guide the rational design of novel succinimide derivatives with specific biological functions. asianpubs.orgmdpi.com

Design of Advanced Materials with Tunable Properties for Specific Applications

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Polymers and Composites: N-substituted succinimides are used in the development of high-performance polymers and composites. For example, poly(N-(hydroxyphenyl)maleimides) are blended with phenol-formaldehyde resins to create materials with excellent thermal and chemical stability. kpi.ua The hydroxyl group on the phenyl ring provides a site for further modification and crosslinking. The succinimide moiety itself can be incorporated into polymer backbones to enhance thermal stability. emerald.com

Future research could explore the synthesis of novel polymers and co-polymers incorporating this compound to create materials with specific optical, electronic, or mechanical properties. smolecule.com For instance, the development of photocurable resins for 3D printing applications is an emerging area. researchgate.net

Biomaterials: The biocompatibility of certain succinimide derivatives makes them suitable for biomedical applications. They can be used as linkers to attach drugs or imaging agents to biomolecules. The design of new dispersants using machine learning has been explored for polyisobutylene succinimide (PIBSI) molecules. mdpi.com

Mechanistic Investigations of Complex Biological Interactions at the Molecular Level (excluding clinical data)

Understanding how this compound and its analogs interact with biological macromolecules at the molecular level is key to unlocking their therapeutic potential.

Enzyme Inhibition and Receptor Binding: Succinimide derivatives have been investigated for their ability to inhibit enzymes and bind to receptors. mdpi.comacs.org For example, N-substituted maleimides have been identified as selective inhibitors of monoglyceride lipase (B570770) (MGL). ucl.ac.be Molecular docking studies can reveal the specific binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that govern these activities. mdpi.com The phenyl group and other substituents can engage in hydrophobic interactions with biological targets, while the succinimide core provides a rigid scaffold. vulcanchem.com

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a dynamic picture of how these molecules behave in a biological environment, revealing conformational changes and interaction pathways that are not apparent from static models. These computational studies can complement experimental data to provide a detailed mechanistic understanding of biological activity.

Sustainable and Atom-Economical Syntheses for Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be scalable, cost-effective, and environmentally friendly.

Green Chemistry Approaches: The principles of green chemistry are central to developing sustainable industrial processes. semanticscholar.org This includes the use of non-toxic solvents like water, catalyst-free reactions, and energy-efficient methods like microwave synthesis. researchgate.netnih.govresearchgate.net The development of one-pot synthesis methods and cascade reactions also contributes to sustainability by reducing the number of steps and minimizing waste. acs.orginnovareacademics.in

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Syntheses that proceed with high atom economy are inherently more sustainable. Radical cascade cyclizations of 1,n-enynes are examples of highly atom-economical reactions for constructing polycyclic compounds. rsc.org Future research will continue to focus on designing synthetic routes that maximize atom economy, making the production of this compound and its derivatives more viable on an industrial scale.

Q & A

Q. What are the recommended laboratory methods for synthesizing N-Hydroxysuccinimide (NHS)?

NHS is synthesized via the reaction of succinic anhydride with hydroxylamine or hydroxylamine hydrochloride under controlled heating (80–100°C). The reaction is typically conducted in anhydrous conditions using a polar aprotic solvent (e.g., tetrahydrofuran). Post-reaction, NHS is purified via recrystallization from ethanol or acetone. Critical parameters include temperature control to avoid decomposition and rigorous exclusion of moisture to prevent side reactions .

Q. How should NHS be handled and stored to ensure stability in experimental workflows?

  • Storage: NHS is hygroscopic and must be stored in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis.
  • Handling: Use dry gloves and tools in a fume hood. Avoid contact with strong acids/bases, oxidizing agents, or moisture, as these can degrade NHS or trigger hazardous reactions (e.g., exothermic decomposition) .
  • Solution Preparation: Prepare fresh solutions in anhydrous dimethylformamide (DMF) or acetonitrile. Pre-equilibrate solvents with molecular sieves to minimize water content .

Q. What experimental precautions are critical when using NHS in peptide coupling reactions?

  • Activation Step: NHS is commonly used to activate carboxyl groups (e.g., in EDC/NHS coupling). Optimize molar ratios (typically 1:1–1:2 EDC:NHS) to maximize active ester formation while minimizing side products.
  • Quenching: After activation, remove excess NHS and byproducts via dialysis or size-exclusion chromatography to prevent nonspecific labeling .
  • pH Control: Maintain reaction pH between 6.5–8.5 (using buffers like HEPES or MES) to ensure NHS ester stability .

Advanced Research Questions

Q. How can computational modeling complement experimental studies of NHS-mediated amide bond formation?

  • Reactivity Analysis: Use density functional theory (DFT) to calculate the energy barriers of NHS ester formation and hydrolysis. Compare computational results with experimental kinetics (e.g., via NMR monitoring of ester degradation rates) .
  • Solvent Effects: Simulate solvation dynamics using molecular dynamics (MD) to predict NHS ester stability in different solvents (e.g., DMF vs. aqueous buffers) .
  • Data Validation: Cross-validate computational predictions with experimental FT-IR or mass spectrometry data to confirm intermediate structures .

Q. How should researchers resolve contradictions in toxicological classifications of NHS across regulatory agencies?

  • Data Harmonization: Compare classification criteria (e.g., IARC focuses on carcinogenicity, while OSHA emphasizes workplace exposure limits). Note that NHS itself is not classified as carcinogenic, but impurities in commercial batches may contribute to discrepancies .
  • Dose-Response Analysis: Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations to establish thresholds for cytotoxicity. Cross-reference with agency guidelines (e.g., OSHA’s Permissible Exposure Limit of 15 mg/m³) .
  • Meta-Analysis: Systematically review existing studies, prioritizing those with rigorous impurity profiling and long-term exposure data .

Q. What statistical methods are recommended for analyzing high-throughput data from NHS-based chemical libraries?

  • Multiple Testing Correction: Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when screening large datasets (e.g., enzyme inhibition assays). This balances sensitivity and specificity better than Bonferroni correction .
  • Outlier Detection: Use robust statistical metrics (e.g., median absolute deviation) to identify anomalous data points in reaction yield datasets, particularly when NHS ester stability varies between batches .
  • Principal Component Analysis (PCA): Reduce dimensionality in spectroscopic or chromatographic data to identify key variables influencing NHS reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.